molecular formula C13H8F3NO3 B1429574 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene CAS No. 1019996-86-1

1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene

Cat. No. B1429574
M. Wt: 283.2 g/mol
InChI Key: ANTKACMMIPBFAY-UHFFFAOYSA-N
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Description

1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene is a chemical compound with the molecular formula C13H8F3NO3 . It has a molecular weight of 283.21 . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The InChI code for 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene is 1S/C13H8F3NO3/c14-13(15,16)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)17(18)19/h1-8H . The structure of this compound includes a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a biphenyl core .

Scientific Research Applications

Synthesis and Material Applications

  • Advanced Polymer Synthesis : A study detailed the synthesis of novel fluorine-containing polyetherimide utilizing a precursor similar to "1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene". The process involved the reaction of hydroquinone and 2-chloro-5-nitrobenzene trifluoride, followed by further reactions to produce the polymer. This polymer was characterized for its properties using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).

  • Anion Transport : Another research introduced derivatives of 1,3-bis(benzimidazol-2-yl)benzene, modified with electron-withdrawing substituents like trifluoromethyl and nitro groups, showing significantly enhanced anion transport activity. This highlights the potential of incorporating such functional groups for developing efficient anion exchange materials (Chen-Chen Peng et al., 2016).

  • Selective Sensing of Nitroaromatics : Research on fluorinated metal-organic frameworks (MOFs) demonstrated their high sensitivity and selectivity towards phenolic nitroaromatic compounds, especially 2,4,6-trinitrophenol (TNP). These MOFs' efficiency is attributed to hydrogen bonding and π-π interactions, indicating their potential in environmental monitoring and safety applications (Mao‐Lin Hu et al., 2020).

Chemical Reactions and Structural Analysis

  • Direct Amination and Derivative Synthesis : A study on the direct amination of nitro(pentafluorosulfanyl)benzenes, closely related to the compound of interest, showcased efficient pathways to synthesize benzimidazoles, quinoxalines, and benzotriazoles. This research illustrates the versatility of nitro-substituted benzenes in synthesizing nitrogen-containing heterocycles (Tereza Pastýříková et al., 2012).

  • Crystal Engineering with Nitro Groups : A detailed analysis of hexakis(4-nitrophenyl)benzene demonstrated how intermolecular N⋯O interactions of NO2 groups can be utilized in crystal engineering. The study reveals the potential of nitro groups in designing materials with predictable molecular positioning, an aspect that can be applied to similar nitro-substituted compounds (E. Gagnon et al., 2007).

Future Directions

While specific future directions for 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene are not mentioned in the search results, a related compound, 4-(Trifluoromethoxy)phenyl-containing polymers, shows promise as anodic materials for electrochromic devices . This suggests potential future applications for 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene in the field of electrochromic materials.

properties

IUPAC Name

1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)17(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTKACMMIPBFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733093
Record name 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene

CAS RN

1019996-86-1
Record name 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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